molecular formula C10H14N2O5S B216694 2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate CAS No. 105892-18-0

2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate

Cat. No.: B216694
CAS No.: 105892-18-0
M. Wt: 274.3 g/mol
InChI Key: PHGRMMVCLZDVJI-UHFFFAOYSA-N
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Description

2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate is a chemical compound with the CAS number 105892-18-0. This compound is a combination of acetic acid and 2-aminoethanol, with a 4-nitrophenylthio group attached. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate typically involves the reaction of acetic acid with 4-nitrophenylthiol and 2-aminoethanol. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction. The exact synthetic route can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to ensure a consistent and high-quality product. The process may include steps such as purification and crystallization to achieve the desired compound specifications .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate include:

  • ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (2:1)
  • ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:2)
  • ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (3:1)

Uniqueness

The uniqueness of this compound lies in its specific ratio of components and the presence of the 4-nitrophenylthio group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

CAS No.

105892-18-0

Molecular Formula

C10H14N2O5S

Molecular Weight

274.3 g/mol

IUPAC Name

2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate

InChI

InChI=1S/C8H7NO4S.C2H7NO/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;3-1-2-4/h1-4H,5H2,(H,10,11);4H,1-3H2

InChI Key

PHGRMMVCLZDVJI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH3+]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH3+]

Synonyms

ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1)

Origin of Product

United States

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